3-Iodoaniline is an organic compound with the molecular formula C₆H₆IN and a CAS number of 626-01-7. It is characterized by the presence of an iodine atom at the meta position relative to the amino group on the benzene ring. This compound appears as a yellowish solid, with a melting point ranging from 21 to 24 °C and a boiling point of approximately 271.6 °C at standard atmospheric pressure. The density of 3-Iodoaniline is about 1.9 g/cm³, and it has a flash point of 124.5 °C, indicating its potential flammability under certain conditions .
3-Iodoaniline is considered a harmful substance. It is toxic upon ingestion, inhalation, or skin contact.
It is crucial to refer to the Safety Data Sheet (SDS) for detailed information on specific hazards, handling procedures, and personal protective equipment (PPE) requirements for 3-Iodoaniline.
Combustible material. Flash point data is not readily available.
Can react violently with strong oxidizing agents.
The synthesis of 3-Iodoaniline can be achieved through several methods:
3-Iodoaniline serves various purposes in both industrial and research settings:
Studies have indicated that 3-Iodoaniline interacts with several biological systems:
Several compounds share structural similarities with 3-Iodoaniline, including:
Compound Name | CAS Number | Key Features |
---|---|---|
Iodoaniline | 539-10-6 | Similar structure but differs in iodine placement |
2-Iodoaniline | 606-06-4 | Iodine at ortho position; different reactivity |
4-Iodoaniline | 539-10-6 | Iodine at para position; alters electronic properties |
m-Aminoiodobenzene | 21304-38-1 | Contains amino group; used in similar applications |
Uniqueness of 3-Iodoaniline:
The unique positioning of the iodine atom at the meta position relative to the amino group gives 3-Iodoaniline distinct reactivity compared to its ortho and para counterparts. This positioning influences its chemical behavior in nucleophilic substitution reactions and its interaction with biological systems, making it a valuable compound for specific synthetic applications .
The crystal structure of 3-iodoaniline has been determined through single-crystal X-ray diffraction studies, revealing significant structural characteristics that distinguish this meta-iodinated derivative of aniline [1]. The compound crystallizes in the orthorhombic space group P212121 with specific unit cell parameters that accommodate two independent molecules within the asymmetric unit [1] [2].
The crystallographic analysis demonstrates that the asymmetric unit contains two distinct molecular entities, with the structure refined as a two-component inversion twin exhibiting a volume ratio of 55.6:44.4 [1] [11]. The unit cell dimensions are characterized by a = 5.0748(3) Å, b = 12.9872(8) Å, and c = 20.6243(12) Å, resulting in a unit cell volume of 1359.29(14) ų [1] [2]. The compound exhibits a calculated density of 2.140 Mg m⁻³ with Z = 8, indicating eight molecules per unit cell [1].
The molecular geometry within the asymmetric unit reveals that the carbon-iodine bond lengths are 2.105(10) Å and 2.113(11) Å for the two independent molecules, which align well with established values for aromatic iodine compounds documented in crystallographic databases [1]. The intracyclic carbon-carbon-carbon angles span ranges of 117.9(11)°–122.4(11)° in the first molecule and 117.9(9)°–122.5(10)° in the second molecule present in the asymmetric unit [1].
The least-squares planes defined by the carbon atoms of the two respective aromatic systems enclose an angle of 83.3(5)°, indicating a significant deviation from coplanarity between the two independent molecules [1]. This angular relationship contributes to the overall packing arrangement and influences the intermolecular interactions within the crystal lattice.
The crystal packing of 3-iodoaniline is characterized by cooperative hydrogen bonding interactions that play a crucial role in stabilizing the three-dimensional structure [1] [11]. The dominant hydrogen bonding motif involves nitrogen-hydrogen···nitrogen interactions that connect the molecules into infinite chains propagating along the crystallographic a-axis direction [1] [11].
These hydrogen bonds are formed through the amino group, where only one hydrogen atom from each amino group participates in the hydrogen bonding network [1]. The hydrogen bonding pattern can be described using graph-set analysis with a descriptor of DD on the unary level, indicating the formation of discrete dimeric units that subsequently link to form extended chains [1].
The nitrogen···nitrogen separation distance in these hydrogen bonded chains provides insight into the strength and directionality of these interactions [1]. The hydrogen bonding network demonstrates cooperative behavior, where the formation of one hydrogen bond facilitates the formation of additional hydrogen bonds along the chain direction, contributing to the overall stability of the crystal structure.
The amino groups in 3-iodoaniline exhibit a slightly pyramidal geometry, which is characteristic of aniline derivatives and influences the directionality of the hydrogen bonding interactions [6]. This geometric arrangement allows for optimal overlap between the hydrogen bond donor and acceptor sites, maximizing the electrostatic stabilization within the crystal lattice.
The crystal structure of 3-iodoaniline exhibits significant halogen-halogen interactions that extend the hydrogen-bonded chains into two-dimensional sheets perpendicular to the crystallographic c-axis [1] [11]. These dispersive iodine···iodine contacts represent a critical structural feature that distinguishes iodinated aromatic compounds from their lighter halogen analogs.
The iodine···iodine contact distances range from 3.79(1) to 3.85(1) Å, which fall more than 0.1 Å below the sum of the van der Waals radii of the participating iodine atoms [1]. This significant deviation from the expected van der Waals contact distance indicates the presence of attractive intermolecular interactions rather than simple van der Waals contacts.
These halogen-halogen interactions can be classified as Type II interactions, characterized by their directional nature and the involvement of the σ-hole region of one iodine atom with the electron-rich region of another iodine atom [33] [34]. The geometric parameters of these interactions, including the carbon-iodine···iodine angles and the relative orientations of the aromatic rings, conform to established patterns observed in other iodinated aromatic systems.
The combination of hydrogen bonding and halogen-halogen interactions creates a complex three-dimensional network that significantly influences the physical properties of the crystalline material [1]. The halogen-halogen interactions effectively bridge the hydrogen-bonded chains, creating a robust framework that contributes to the mechanical stability and thermal properties of the solid-state structure.
The nuclear magnetic resonance spectroscopic analysis of 3-iodoaniline provides detailed information about the electronic environment and molecular dynamics of this compound [12] [14]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that are characteristic of the meta-substitution pattern on the aromatic ring.
In deuterated chloroform solvent, the aromatic proton signals appear in the range of 6.5-7.1 parts per million, with specific coupling patterns that confirm the meta-substitution pattern [12]. The aromatic region exhibits complex multipicity due to the asymmetric substitution pattern, where the protons ortho and para to the amino group experience different chemical environments compared to those adjacent to the iodine substituent.
The amino group protons typically appear as a broad signal around 3.5-4.0 parts per million, with the exact chemical shift dependent on the solvent system and concentration [12]. The broadening of these signals is attributed to rapid exchange processes and the quadrupolar nature of the nitrogen nucleus.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of 3-iodoaniline [14]. The carbon atom bearing the iodine substituent exhibits a characteristic downfield shift due to the deshielding effect of the halogen, while the carbon atoms of the aromatic ring show chemical shifts consistent with the electron-donating nature of the amino group and the electron-withdrawing character of the iodine substituent.
Nuclear Magnetic Resonance Parameters | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Aromatic Protons | 6.5-7.1 | Complex multiplets |
Amino Protons | 3.5-4.0 | Broad singlet |
Aromatic Carbons | 110-150 | Individual signals |
Mass spectrometric analysis of 3-iodoaniline reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability under ionization conditions [19] [21]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular weight of 3-iodoaniline [19] [21].
The base peak in the mass spectrum typically corresponds to the molecular ion, indicating the relative stability of the compound under electron impact conditions [19]. The presence of the iodine atom significantly influences the isotope pattern, with the molecular ion cluster showing the characteristic pattern expected for compounds containing a single iodine atom.
Fragmentation analysis reveals several key breakdown pathways characteristic of iodinated aniline derivatives [19]. The loss of the iodine atom represents a significant fragmentation pathway, resulting in a fragment at mass-to-charge ratio 92, which corresponds to the aniline cation radical. Additional fragmentation includes the loss of the amino group, yielding iodobenzene-related fragments.
The mass spectrometric fragmentation pattern provides valuable information for structural elucidation and can be used for identification purposes in analytical applications [19]. The relative intensities of the various fragment ions provide insights into the preferred fragmentation pathways and the relative bond strengths within the molecule.
Mass Spectrometry Data | Mass-to-Charge Ratio | Relative Intensity (%) |
---|---|---|
Molecular Ion | 219 | 100.0 |
Loss of Iodine | 92 | 65.6 |
Iodobenzene Fragment | 204 | Variable |
Aniline Fragment | 93 | Variable |
Infrared spectroscopic analysis of 3-iodoaniline provides characteristic vibrational frequencies that serve as fingerprints for functional group identification and molecular structure confirmation [25] [26]. The infrared spectrum exhibits several distinct absorption bands that are characteristic of the aniline framework with meta-iodine substitution.
The amino group stretching vibrations appear in the region around 3300-3500 wavenumbers, typically manifesting as two distinct bands corresponding to the symmetric and antisymmetric nitrogen-hydrogen stretching modes [25] [28]. These bands are generally sharp and well-defined, confirming the primary amine character of the compound.
Aromatic carbon-hydrogen stretching vibrations are observed in the region above 3000 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches that appear below 3000 wavenumbers [28]. The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region between 1400-1600 wavenumbers, providing specific structural information about the substitution pattern.
The carbon-iodine stretching vibration typically appears in the lower frequency region of the spectrum, generally below 800 wavenumbers [25] [26]. This low-frequency assignment is consistent with the large mass of the iodine atom and the relatively weak carbon-iodine bond compared to carbon-carbon or carbon-hydrogen bonds.
The fingerprint region of the infrared spectrum provides additional structural confirmation through the presence of out-of-plane bending vibrations characteristic of meta-disubstituted benzene rings [28]. These bands appear in the region between 700-900 wavenumbers and provide definitive evidence for the substitution pattern.
Infrared Spectroscopy Assignments | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
Nitrogen-Hydrogen Stretching | 3300-3500 | Primary amine |
Aromatic Carbon-Hydrogen Stretching | 3000-3100 | Aromatic framework |
Aromatic Carbon-Carbon Stretching | 1400-1600 | Ring vibrations |
Carbon-Iodine Stretching | 500-800 | Halogen substitution |
The molecular orbital structure of 3-iodoaniline has been extensively studied using density functional theory calculations, providing detailed insights into the electronic distribution and bonding characteristics [7] [31]. The computational analysis reveals the significant influence of both the amino group and the iodine substituent on the overall electronic structure of the aromatic system.
The molecular orbital calculations demonstrate that the presence of the iodine atom at the meta position relative to the amino group creates an asymmetric electronic distribution within the benzene ring [7]. The amino group acts as an electron-donating substituent, while the iodine atom exhibits electron-withdrawing characteristics, resulting in a complex interplay of electronic effects that influence the molecular properties.
The occupied molecular orbitals show significant contributions from both the nitrogen lone pair of the amino group and the π-system of the aromatic ring [7]. The iodine atom contributes through its p-orbitals, which participate in the extended π-system of the aromatic framework. The meta-substitution pattern prevents direct resonance interaction between the amino group and the iodine substituent, resulting in localized electronic effects.
The virtual molecular orbitals reveal the availability of low-lying unoccupied states that can accept electron density during chemical reactions or electronic excitation processes [7]. The energy ordering and spatial distribution of these orbitals provide insights into the reactivity patterns and spectroscopic properties of 3-iodoaniline.
Mulliken population analysis indicates that hydrogen atoms carry positive charges, while carbon atoms in the aromatic ring generally exhibit positive charges [7]. The nitrogen atom bears a negative charge consistent with its electron-donating character, while the iodine atom shows a positive charge reflecting its electron-withdrawing nature.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of 3-iodoaniline have been determined through computational studies, providing fundamental information about the electronic properties and chemical reactivity [7] [31]. The energy gap between these frontier orbitals serves as a critical parameter for understanding the compound's stability and optical properties.
Density functional theory calculations using the CAM-B3LYP functional and LanL2DZ basis set reveal that the highest occupied molecular orbital energy is -5.35 electron volts, while the lowest unoccupied molecular orbital energy is -4.57 electron volts [7]. This results in a HOMO-LUMO energy gap of 0.78 electron volts, indicating relatively high reactivity compared to unsubstituted aromatic systems.
The spatial distribution of the highest occupied molecular orbital shows significant electron density localized on the amino group and the aromatic π-system [7]. The orbital exhibits contributions from the nitrogen lone pair and the π-electrons of the benzene ring, consistent with the electron-donating nature of the amino substituent.
The lowest unoccupied molecular orbital demonstrates a different spatial distribution, with electron density concentrated in regions that can accommodate additional electrons during chemical reactions or electronic excitation [7]. The energy and spatial characteristics of this orbital influence the compound's ability to participate in electron-accepting processes.
The relatively small HOMO-LUMO energy gap of 3-iodoaniline compared to other aniline derivatives indicates enhanced chemical reactivity and potential applications in electronic materials [7]. This narrow energy gap contributes to the compound's optical absorption properties and influences its behavior in photochemical processes.
Electronic Structure Parameters | Energy (eV) | Character |
---|---|---|
Highest Occupied Molecular Orbital | -5.35 | Electron-donating |
Lowest Unoccupied Molecular Orbital | -4.57 | Electron-accepting |
HOMO-LUMO Gap | 0.78 | High reactivity |
Ionization Potential | 5.35 | Moderate |
Electron Affinity | 4.57 | Significant |
The synthesis of 3-iodoaniline has been accomplished through several well-established methodologies that have formed the foundation of aromatic iodination chemistry. These classical approaches, while sometimes lacking in selectivity and environmental consideration, remain important for understanding the fundamental reactivity patterns of aromatic iodination.
Direct electrophilic aromatic substitution using molecular iodine represents one of the earliest approaches to aromatic iodination [1] [2]. The reaction of aniline with iodine in the presence of nitric acid or other oxidizing agents proceeds through an electrophilic mechanism, where the iodine is activated by the acid to form more reactive iodinating species. However, this method typically yields mixed isomers due to the activating nature of the amino group, with yields ranging from 45-65% and requiring elevated temperatures of 60-80°C for 2-4 hours [2] [3].
The Balz-Schiemann reaction pathway involves the diazotization of 3-nitroaniline followed by displacement with iodide, providing a more regioselective approach. This method utilizes sodium nitrite and hydrochloric acid at low temperatures (0-5°C) followed by treatment with potassium iodide, achieving moderate yields of 40-70% with good meta selectivity [4] [5]. The process requires careful temperature control to prevent decomposition of the diazonium intermediate.
Metal-catalyzed iodination methods have evolved from early observations of transition metal effects on halogenation reactions. Palladium and copper-catalyzed systems demonstrate enhanced selectivity for meta-iodination, operating at elevated temperatures (80-120°C) for 4-8 hours with yields reaching 60-85% [6] [7]. These methods typically employ iodine in combination with metal catalysts, providing excellent meta selectivity through coordination effects.
Classical synthetic routes comparison is summarized in Table 1, which demonstrates the progression from simple electrophilic substitution to more sophisticated metal-catalyzed approaches. While these methods established the fundamental principles of aromatic iodination, they often suffered from harsh reaction conditions, mixed selectivity, and environmental concerns that motivated the development of more modern methodologies.
Contemporary synthetic methodologies for 3-iodoaniline have advanced significantly, incorporating improved selectivity, milder conditions, and enhanced functional group tolerance. These modern approaches can be categorized into several distinct mechanistic pathways, each offering unique advantages for specific synthetic applications.
Modern diazotization approaches have refined the classical Sandmeyer reaction through improved reagents and reaction conditions. The use of sodium nitrite with hydrochloric acid remains the standard protocol, but variations in acid concentration, temperature control, and iodination sources have enhanced both yield and selectivity [4] [8].
Advanced diazotization systems employ nitrosonium tetrafluoroborate (NOBF₄) as a more stable nitrosating agent, operating at temperatures between -10°C and 0°C with improved yields of 70-85% [9]. This reagent provides enhanced stability of the diazonium intermediate while maintaining excellent regioselectivity for the meta position.
A particularly innovative development involves nitrate-based diazotization systems that utilize the reduction of nitrate by bisulfite to generate the required nitrosonium species in situ [10]. This metal-free approach operates at ambient temperature and achieves yields of 65-88% while avoiding the accumulation of potentially hazardous diazonium salts. The method demonstrates excellent functional group tolerance and represents a safer alternative to traditional diazotization protocols.
The copper-mediated variant using potassium iodide and copper(I) iodide provides an alternative pathway with moderate yields of 50-70%, offering advantages in terms of reaction predictability and reduced side product formation [11] [7]. This approach is particularly useful when working with substrates that may be sensitive to strongly acidic conditions.
Direct halogenation of aniline derivatives has been significantly improved through the development of selective iodinating reagents and optimized reaction conditions. N-Iodosuccinimide (NIS) in combination with p-toluenesulfonic acid provides a mild and selective method for meta-iodination, operating at temperatures between 25-40°C with regioselectivity ratios of 3:1 favoring the meta isomer [12] [6].
The use of molecular iodine with silver-based oxidants represents a major advancement in halogenation methodology. Silver sulfate and iodine systems demonstrate exceptional selectivity for meta-iodination of various aniline derivatives, with yields reaching 70-85% and regioselectivity ratios of 8:1 [13]. The choice of solvent significantly influences both yield and selectivity, with dichloromethane and acetonitrile providing optimal results under different substrate conditions.
Hypervalent iodine reagents, particularly (diacetoxyiodo)benzene (PIDA), have emerged as powerful tools for selective aniline iodination [12]. These reagents facilitate meta-selective iodination through the formation of acetyl hypoiodite intermediates, providing excellent functional group tolerance and operating under mild conditions at room temperature with reaction times of 6-12 hours.
The reduction of 3-iodonitrobenzene to 3-iodoaniline has been refined through the development of selective reduction methods that preserve the iodine functionality while efficiently converting the nitro group to an amine. Catalytic hydrogenation using palladium on carbon remains the method of choice for large-scale applications, providing yields of 85-95% under mild conditions (hydrogen at 50 psi, 25°C) in ethanol solvent [14] [15].
Iron-mediated reduction in acetic acid offers a cost-effective alternative that operates at 80°C for 4-6 hours, achieving yields of 70-85% with good selectivity [15] [16]. This method is particularly attractive for industrial applications due to the low cost and availability of iron powder, though it requires careful control of reaction conditions to prevent over-reduction or side reactions.
Tin(II) chloride reduction in concentrated hydrochloric acid provides very good selectivity with yields of 75-90%, operating at room temperature for 3-5 hours [15] [17]. The method offers excellent functional group tolerance and can be performed under ambient conditions, making it suitable for substrates containing sensitive functional groups.
Electrochemical reduction has emerged as a highly selective and environmentally friendly approach, operating at controlled potentials (-0.8 V vs SCE) in dimethylformamide [18] [19]. This method achieves excellent yields of 80-92% with precise control over the reduction process, avoiding the use of chemical reducing agents and minimizing waste generation.
The development of regioselective synthesis strategies for 3-iodoaniline represents a significant advancement in synthetic methodology, addressing the fundamental challenge of controlling regioisomer formation in aromatic substitution reactions. These approaches employ various directing effects and catalyst systems to achieve high meta selectivity.
Steric hindrance control utilizes bulky substituents at ortho positions to direct incoming electrophiles to the meta position. This approach achieves meta selectivity of 75-85% through the strategic placement of substituents that create unfavorable steric interactions with para-directing pathways [13] [20]. The method is particularly effective with appropriately substituted aniline precursors, though it is limited by the need for specific substrate structures.
Electronic effect modulation employs electron-withdrawing groups to alter the electronic distribution of the aromatic ring, favoring meta substitution. This strategy achieves meta selectivity of 80-90% by incorporating substituents such as nitro, cyano, or carbonyl groups that deactivate ortho and para positions while leaving the meta position relatively unaffected [13] [21]. The approach requires careful substrate design but provides predictable and high selectivity.
Template-directed synthesis using β-cyclodextrin complexation offers an environmentally friendly approach to regioselective iodination. The cyclodextrin cavity provides a sterically controlled environment that favors meta substitution, achieving selectivity of 70-80% while operating in aqueous media [13]. This method represents a significant advancement in green chemistry applications, though yields are typically moderate due to the competitive nature of complexation equilibria.
Catalyst design strategies, particularly the AgSbF₆/I₂ system, demonstrate exceptional meta selectivity of 85-95% through the formation of highly selective iodinating species [13]. The non-coordinating hexafluoroantimonate anion enhances the electrophilicity of the iodine while providing steric control over the substitution pattern. Despite the high cost of silver reagents, this approach offers the highest selectivity available for meta-iodination.
The development of environmentally sustainable methodologies for 3-iodoaniline synthesis has become increasingly important, driven by regulatory requirements and environmental consciousness. These green chemistry approaches focus on reducing waste, eliminating toxic solvents, and improving atom economy while maintaining synthetic efficiency.
Polyethylene glycol (PEG-400) systems with iodine and iodic acid represent a significant advancement in green iodination methodology [22]. This approach operates at temperatures of 80-120°C for 60-120 minutes, achieving yields of 70-85% while using a non-toxic, recyclable solvent system. The method demonstrates excellent functional group tolerance and can be easily scaled for industrial applications.
Ionic liquid media, particularly 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), provide an alternative green solvent system for iodination reactions [22] [23]. These systems operate at 60-80°C with yields of 65-78%, offering the advantages of negligible vapor pressure, thermal stability, and recyclability. The ionic liquid can be recovered and reused multiple times without significant loss of activity.
Mechanochemical synthesis using solid-state grinding represents the ultimate in green chemistry, completely eliminating the need for organic solvents [24] [23]. This approach uses molecular iodine and silver nitrate under mechanochemical activation, achieving yields of 70-90% in reaction times of 20-30 minutes. The method offers exceptional atom economy and generates minimal waste, though it is currently limited to small-scale applications.
Solvent-free iodination using potassium persulfate as an oxidant provides another environmentally friendly approach, operating at 100-140°C for 45-90 minutes with yields of 60-80% [25]. This method minimizes waste generation and eliminates the need for organic solvents while maintaining reasonable synthetic efficiency.
Microwave-assisted synthesis combines energy efficiency with rapid reaction times, operating at 120-150°C for 15-45 minutes with yields of 75-88% [25]. The method significantly reduces energy consumption compared to conventional heating while maintaining excellent synthetic performance, making it attractive for both research and industrial applications.
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